Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate
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Overview
Description
Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is an organic compound that features a bromophenyl group and a chloropentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with an appropriate nucleophile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate involves its interaction with specific molecular targets. The bromophenyl and chloropentenoate groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has applications in liquid crystal technology.
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Uniqueness: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
93390-52-4 |
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Molecular Formula |
C12H12BrClO2 |
Molecular Weight |
303.58 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-5-chloropent-4-enoate |
InChI |
InChI=1S/C12H12BrClO2/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
BMJSRVNNVIRAHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC=C(C1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
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